molecular formula C17H13BrN2OS B2422663 (Z)-N-(2-bromophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide CAS No. 358982-48-6

(Z)-N-(2-bromophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide

Cat. No.: B2422663
CAS No.: 358982-48-6
M. Wt: 373.27
InChI Key: VMKVJEQPGZTGSM-UHFFFAOYSA-N
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Description

(Z)-N-(2-bromophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group

Preparation Methods

The synthesis of (Z)-N-(2-bromophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 4-methylsulfanylbenzyl cyanide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Synthetic Route: The key step involves the Knoevenagel condensation reaction between 2-bromobenzaldehyde and 4-methylsulfanylbenzyl cyanide to form the desired product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

(Z)-N-(2-bromophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the cyano group to an amine.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

(Z)-N-(2-bromophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-N-(2-bromophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It may affect various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

    Effects: The specific effects depend on the nature of the interaction and the biological context in which the compound is studied.

Comparison with Similar Compounds

(Z)-N-(2-bromophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide can be compared with other similar compounds:

    Similar Compounds: Examples include (Z)-N-(2-chlorophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide and (Z)-N-(2-fluorophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide.

    Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its chloro- and fluoro- analogs.

    Comparison: The bromine-containing compound may exhibit different chemical reactivity, biological activity, and physical properties compared to its analogs, making it a valuable compound for specific applications.

Properties

IUPAC Name

(Z)-N-(2-bromophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2OS/c1-22-14-8-6-12(7-9-14)10-13(11-19)17(21)20-16-5-3-2-4-15(16)18/h2-10H,1H3,(H,20,21)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKVJEQPGZTGSM-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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